molecular formula C22H24N2O4 B10993957 N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-L-valine

N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-L-valine

Cat. No.: B10993957
M. Wt: 380.4 g/mol
InChI Key: DPPHJIRUFKAAJM-NRFANRHFSA-N
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Description

N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-L-valine is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a benzyloxy group attached to the indole ring, an acetyl group, and an L-valine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-L-valine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of 6-benzyloxyindole: This step involves the reaction of indole with benzyl chloride in the presence of a base such as potassium carbonate to form 6-benzyloxyindole.

    Acetylation: The 6-benzyloxyindole is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to form 6-(benzyloxy)-1H-indol-1-yl acetate.

    Coupling with L-valine: The final step involves coupling the acetylated indole derivative with L-valine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-L-valine can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated indole derivatives.

Scientific Research Applications

N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-L-valine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-L-valine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzyloxy group may enhance the compound’s binding affinity and specificity. The L-valine moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-L-alanine
  • N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-L-leucine
  • N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-L-isoleucine

Uniqueness

N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}-L-valine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the L-valine moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacokinetic properties.

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

(2S)-3-methyl-2-[[2-(6-phenylmethoxyindol-1-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C22H24N2O4/c1-15(2)21(22(26)27)23-20(25)13-24-11-10-17-8-9-18(12-19(17)24)28-14-16-6-4-3-5-7-16/h3-12,15,21H,13-14H2,1-2H3,(H,23,25)(H,26,27)/t21-/m0/s1

InChI Key

DPPHJIRUFKAAJM-NRFANRHFSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CN1C=CC2=C1C=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CN1C=CC2=C1C=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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